molecular formula C6H4N2 B14650658 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 52898-67-6

2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene

Cat. No.: B14650658
CAS No.: 52898-67-6
M. Wt: 104.11 g/mol
InChI Key: TUTXHZRNEWUUCI-UHFFFAOYSA-N
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Description

2,4-Diazabicyclo[420]octa-1,3,5,7-tetraene is a bicyclic compound with the molecular formula C8H6N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalysts and optimized reaction conditions would be essential to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds.

Scientific Research Applications

2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene is unique due to the presence of two nitrogen atoms in its bicyclic structure. This feature imparts distinct chemical reactivity and potential applications compared to its analogs. The ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

52898-67-6

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

2,4-diazabicyclo[4.2.0]octa-1,3,5,7-tetraene

InChI

InChI=1S/C6H4N2/c1-2-6-5(1)3-7-4-8-6/h1-4H

InChI Key

TUTXHZRNEWUUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C21

Origin of Product

United States

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